molecular formula C12H15NO3 B13272591 (2r,3s)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid

(2r,3s)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13272591
M. Wt: 221.25 g/mol
InChI Key: DDPSDQWRSJOONE-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2r,3s)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (2r,3s)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r,3s)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15)/t10-,11+/m0/s1

InChI Key

DDPSDQWRSJOONE-WDEREUQCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCN[C@H]2C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2C(=O)O

Origin of Product

United States

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